molecular formula C18H16N2O B3175846 N-(4-Aminophenyl)-2-(1-naphthyl)acetamide CAS No. 959760-55-5

N-(4-Aminophenyl)-2-(1-naphthyl)acetamide

Cat. No.: B3175846
CAS No.: 959760-55-5
M. Wt: 276.3 g/mol
InChI Key: UQWFJLLOSGAJRF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, flash point, and density of “N-(4-Aminophenyl)-2-(1-naphthyl)acetamide” are not available in the search results .

Scientific Research Applications

Degradation Pathways and Environmental Impacts

Advanced Oxidation Processes (AOPs) for Pharmaceutical Compounds : Studies have explored the degradation of acetaminophen, a compound structurally related to N-(4-Aminophenyl)-2-(1-naphthyl)acetamide, using AOPs. These processes are crucial for removing pharmaceuticals from water, with research highlighting the pathways, by-products, and biotoxicity of the degradation process. The study underscores the environmental relevance of understanding these compounds' behavior in aquatic systems (Qutob et al., 2022).

Carcinogenicity and Molecular Evaluation

Molecular Pathogenesis in Liver Injury : Another aspect of research related to components of this compound focuses on the liver injury caused by acetaminophen overdose. This research area involves understanding the molecular mechanisms underlying hepatotoxicity, which is crucial for developing therapeutic strategies to mitigate liver damage (Cai et al., 2022).

Evaluation of Thiophene Analogues of Carcinogens : The examination of thiophene analogues for potential carcinogenicity provides insights into the structural and functional relevance of aromatic compounds in carcinogenesis. Such studies contribute to the broader understanding of how structural modifications impact biological activity and carcinogenic potential (Ashby et al., 1978).

Environmental Protection and Adsorption Techniques

Adsorptive Elimination from Water : The environmental impact of pharmaceuticals, including those structurally related to this compound, extends to their persistence and toxicity in aquatic environments. Research into adsorption techniques for removing such compounds from water is critical for environmental protection efforts, highlighting the chemical's relevance in water purification technologies (Igwegbe et al., 2021).

Properties

IUPAC Name

N-(4-aminophenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWFJLLOSGAJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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